molecular formula C16H21N3O2S B2468733 5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1208906-81-3

5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2468733
CAS No.: 1208906-81-3
M. Wt: 319.42
InChI Key: MDBKOJAVDXBSGZ-UHFFFAOYSA-N
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Description

“5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperidine ring, and an isoxazole ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Compounds with complex structures, such as "5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide," often serve as key intermediates in the synthesis of novel chemical entities. Such molecules can undergo various chemical reactions to yield new compounds with potential therapeutic or industrial applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar compounds demonstrates the versatility of these molecules in generating new chemical entities with anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Pharmacological Research

Structurally complex compounds often find applications in pharmacological research as potential therapeutic agents. For example, the study of pyrazole derivatives as cannabinoid receptor antagonists highlights the role of structurally related compounds in elucidating receptor-ligand interactions and developing new drugs (R. Lan, Q. Liu, et al., 1999). Additionally, the investigation of orexin receptor antagonists for insomnia treatment demonstrates the potential of such molecules in addressing sleep disorders (C. Renzulli, M. Nash, et al., 2011).

Agricultural Chemistry

The development of insecticidal agents is another area where complex organic molecules are of interest. Research into 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides illustrates the application of such compounds in creating effective insecticides, highlighting the potential for "this compound" and its derivatives in agricultural chemistry (G. Yu, Satori Iwamoto, et al., 2009).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

5-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-9-15(18-21-12)16(20)17-10-13-4-6-19(7-5-13)11-14-3-2-8-22-14/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBKOJAVDXBSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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